molecular formula C15H10ClN3O3 B2772992 4-(4-chlorophenyl)-2-(3-nitrophenyl)-1,2-dihydro-3H-pyrazol-3-one CAS No. 400075-12-9

4-(4-chlorophenyl)-2-(3-nitrophenyl)-1,2-dihydro-3H-pyrazol-3-one

Cat. No. B2772992
CAS RN: 400075-12-9
M. Wt: 315.71
InChI Key: CMHMOWYIIHMOAS-UHFFFAOYSA-N
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Description

4-(4-Chlorophenyl)-2-(3-nitrophenyl)-1,2-dihydro-3H-pyrazol-3-one, also known as 4-chloro-3-nitrophenyl-1,2-dihydro-3H-pyrazol-3-one, is a compound used in a variety of scientific research applications. It is a versatile molecule that has the potential to be used in a variety of experiments and studies, including those related to drug discovery, biochemistry, and physiology. This compound is also known for its ability to act as an inhibitor for some enzymes, including cyclooxygenase-2 (COX-2).

Scientific Research Applications

Microwave-Assisted Synthesis and Biological Evaluation

A study highlighted the microwave-assisted synthesis of novel pyrazoline derivatives, including compounds structurally related to the one , showcasing their anti-inflammatory and antibacterial activities. This process offers advantages in yield, environmental friendliness, and reaction times over conventional methods. The synthesized compounds displayed promising anti-inflammatory and antibacterial properties, with certain derivatives showing potent activities. The in silico prediction of toxicities and drug score profiles indicated their potential as molecular templates for developing anti-inflammatory drugs (Ravula et al., 2016).

Synthesis and Spectroscopic Characterization

Another research effort focused on the synthesis and spectroscopic characterization of a compound closely related to the targeted molecule. The study provided insights into the structural aspects of the synthesized compound, underpinning the significance of detailed chemical analysis in understanding its potential applications. This foundational work is crucial for further exploring the compound's utility in various biological and chemical contexts (Salian et al., 2017).

Antimicrobial Study of Linked Heterocyclics

Research into linked heterocyclic compounds containing pyrazole-pyrimidine-thiazolidin-4-one frameworks revealed their antimicrobial efficacy against various bacteria and fungi. Compounds with specific moieties demonstrated good inhibitory activity, highlighting the compound's potential in antimicrobial drug development. This study underscores the importance of heterocyclic chemistry in discovering new therapeutic agents (Reddy et al., 2010).

Anticancer and Antimicrobial Activity Studies

An investigation into the biological functions of a related compound found it exhibited antifungal and antibacterial effects. Molecular docking studies identified its potential interactions with different proteins, suggesting its utility in developing antimicrobial and anticancer therapies. This research emphasizes the compound's versatility and its potential role in pharmaceutical development (Viji et al., 2020).

properties

IUPAC Name

4-(4-chlorophenyl)-2-(3-nitrophenyl)-1H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClN3O3/c16-11-6-4-10(5-7-11)14-9-17-18(15(14)20)12-2-1-3-13(8-12)19(21)22/h1-9,17H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMHMOWYIIHMOAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])N2C(=O)C(=CN2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-chlorophenyl)-2-(3-nitrophenyl)-1,2-dihydro-3H-pyrazol-3-one

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